molecular formula C23H24O B12673340 Isobutyl trityl ether CAS No. 42777-73-1

Isobutyl trityl ether

Cat. No.: B12673340
CAS No.: 42777-73-1
M. Wt: 316.4 g/mol
InChI Key: WDBFLECQOLTAGM-UHFFFAOYSA-N
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Description

Isobutyl trityl ether, with the chemical formula C23H24O, is an organic compound that belongs to the class of ethers. It is characterized by the presence of an isobutyl group attached to a trityl (triphenylmethyl) group via an ether linkage. The compound is known for its stability and is often used in organic synthesis and various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl trityl ether typically involves the reaction of trityl chloride with isobutyl alcohol in the presence of a base. The reaction proceeds via the formation of a trityl cation, which then reacts with the isobutyl alcohol to form the ether linkage. Common bases used in this reaction include pyridine or triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Isobutyl trityl ether can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the cleavage of the ether bond.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted trityl ethers.

Scientific Research Applications

Isobutyl trityl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are crucial.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and polymers where specific functional group protection is required.

Mechanism of Action

The mechanism of action of isobutyl trityl ether primarily involves its role as a protecting group in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The ether linkage ensures stability under various reaction conditions, making it an ideal protecting group. The deprotection process typically involves acidic conditions, which cleave the ether bond, releasing the free functional group.

Comparison with Similar Compounds

    Benzyl trityl ether: Similar in structure but with a benzyl group instead of an isobutyl group.

    Methyl trityl ether: Contains a methyl group in place of the isobutyl group.

    Ethyl trityl ether: Features an ethyl group instead of an isobutyl group.

Uniqueness: Isobutyl trityl ether is unique due to its specific steric and electronic properties imparted by the isobutyl group. This makes it particularly useful in reactions where selective protection and stability are required. Its larger steric bulk compared to methyl or ethyl trityl ethers provides enhanced protection for sensitive functional groups.

Properties

CAS No.

42777-73-1

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

[2-methylpropoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C23H24O/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3

InChI Key

WDBFLECQOLTAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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